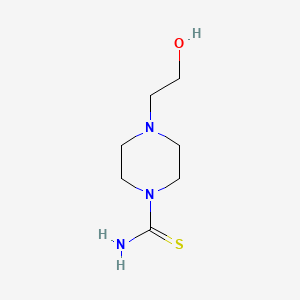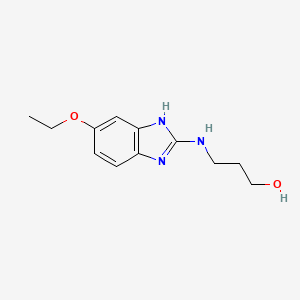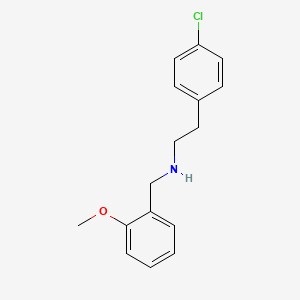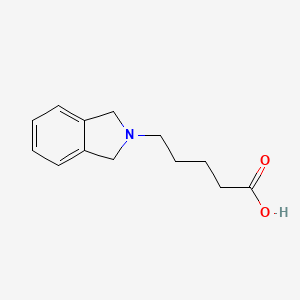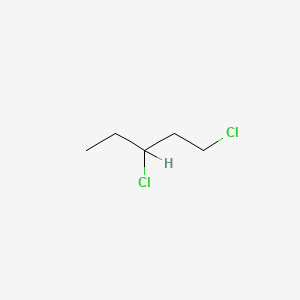
1,3-Dichloropentane
Overview
Description
1,3-Dichloropentane is an organochlorine compound with the molecular formula C5H10Cl2 . It has a molecular weight of 141.04 g/mol . The IUPAC name for this compound is 1,3-dichloropentane .
Molecular Structure Analysis
The molecular structure of 1,3-Dichloropentane consists of a five-carbon chain with chlorine atoms attached to the first and third carbons . The InChI code for this compound isInChI=1S/C5H10Cl2/c1-2-5(7)3-4-6/h5H,2-4H2,1H3 . Physical And Chemical Properties Analysis
1,3-Dichloropentane has a molecular weight of 141.04 g/mol and a monoisotopic mass of 140.0159617 g/mol . It has a complexity of 37.1 and a topological polar surface area of 0 Ų . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It has three rotatable bonds .Scientific Research Applications
Halogen Migration in Reactions with Aluminum Chloride
Research by Billups, Kurtz, and Farmer (1970) explored the behavior of various dichloroalkanes, including 1,3-dichloropentane, when treated with aluminum chloride. They discovered that 1,3-dichloropentane undergoes halogen migration under these conditions, demonstrating its potential utility in organic synthesis and reaction studies (Billups, Kurtz, & Farmer, 1970).
Dechlorination in Agricultural Contexts
Zheng et al. (2006) examined the dechlorination of 1,3-dichloropentane by hydrogen sulfide species in agricultural production. Their study sheds light on the chemical's interactions in the soil and its implications for fumigation practices (Zheng, Yates, Papiernik, Guo, & Gan, 2006).
Thermodynamic Properties in Aqueous Solutions
Hallén (1993) determined the enthalpies of solution and heat capacities for 1,3-dichloropentane in water, providing valuable data for its physical and chemical properties in different temperatures and dilute solutions (Hallén, 1993).
Applications in Thioacetalization Reactions
Liu et al. (2003) investigated a novel nonthiolic, odorless 1,3-propanedithiol equivalent derived from 1,3-dichloropentane, which was used in the thioacetalization of aldehydes and ketones. This research highlights its potential as a chemical intermediate in organic synthesis, especially in the formation of dithianes (Liu, Che, Yu, Liu, Zhang, Zhang, & Dong, 2003).
Use as a Simulant in Supercritical Systems
Politzer et al. (1993) discussed the use of 1,5-dichloropentane as a simulant for toxic compounds in supercritical water oxidation processes. This suggests its application in environmental and waste management studies, particularly for the disposal of hazardous substances (Politzer, Murray, Concha, & Brinck, 1993).
Synthesis of Bioactive Cyclopentanoids
Loza, Valiullina, and Miftakhov (2021) demonstrated the use of 1,3-dichloropentane derivatives in synthesizing bioactive cyclopentanoids. This research indicates its relevance in the pharmaceutical industry for the development of new drugs and therapeutic agents (Loza, Valiullina, & Miftakhov, 2021).
Monitoring in Groundwater
Terry et al. (2008) conducted a groundwater monitoring program for 1,3-dichloropentane in the EU. The study provides insights into its environmental impact and behavior in soil and water systems, crucial for environmental risk assessments (Terry, Carter, Humphrey, Capri, Grua, Panagopoulous, Pulido-Bosch, & Kennedy, 2008).
properties
IUPAC Name |
1,3-dichloropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2/c1-2-5(7)3-4-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLLRWZQACTYAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334361 | |
| Record name | 1,3-dichloropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloropentane | |
CAS RN |
30122-12-4 | |
| Record name | 1,3-dichloropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the size of a chlorinated alkane molecule, such as 1,3-dichloropentane, influence its biodegradation by Xanthobacter autotrophicus GJ10?
A: Research suggests that the number of carbon atoms in a chlorinated alkane molecule influences the extent of carbon isotope fractionation during biodegradation by Xanthobacter autotrophicus GJ10. Specifically, as the carbon chain length increases, the magnitude of carbon isotope fractionation decreases []. This trend is attributed to the higher probability of the heavier carbon isotope occupying a non-reacting position in larger molecules, thus having less impact on the overall fractionation observed during the dechlorination process [].
Q2: Does the presence of multiple reactive sites within a molecule like 1,3-dichloropentane affect the carbon isotope fractionation during biodegradation?
A: Even after correcting for the number of carbon atoms and reactive sites, variations in the apparent kinetic isotope effect (AKIE) values were observed for different chlorinated alkanes, including 1,3-dichloropentane, degraded by Xanthobacter autotrophicus GJ10 []. This suggests that factors beyond the molecule's size and number of reactive sites contribute to the variability in AKIE values during biodegradation []. Further research is needed to fully elucidate these factors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



